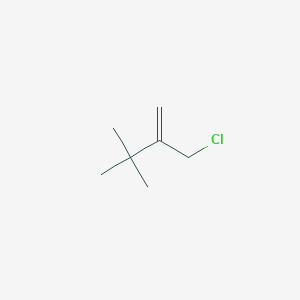

2-(Chloromethyl)-3,3-dimethylbut-1-ene

Beschreibung

Historical Overview of Chlorinated Olefins in Synthesis

Chlorinated olefins are a class of organic compounds that have played a significant role in the advancement of synthetic chemistry. Their history is intertwined with the broader development of organochlorine chemistry, which saw a surge in the 20th century. Initially, the focus was on the production of bulk chemicals and polymers. For instance, the industrial synthesis of chlorinated paraffins began in the 1930s. wikipedia.org These compounds found widespread use as plasticizers and flame retardants. wikipedia.orgresearchgate.net

The synthetic utility of chlorinated olefins became more apparent as chemists began to explore their reactivity. The presence of both a carbon-carbon double bond and a carbon-chlorine bond allows for a diverse range of chemical transformations. Early applications often involved addition reactions to the double bond and nucleophilic substitution of the chlorine atom. Over the decades, the development of new reagents and catalytic systems has greatly expanded the synthetic toolbox for manipulating chlorinated olefins. This has enabled their use as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The ongoing exploration of chlorinated olefins in synthesis continues to be an active area of research, with a focus on developing more efficient and selective transformations.

The Unique Structural Features of 2-(Chloromethyl)-3,3-dimethylbut-1-ene and Their Implications for Reactivity

The reactivity of this compound is a direct consequence of its distinct structural features. The molecule possesses a vinyl group, an allylic chloride, and a bulky tert-butyl group, all of which contribute to its chemical behavior.

The primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. vulcanchem.com Being an allylic chloride, the C-Cl bond is activated towards SN2 reactions. The adjacent double bond can stabilize the transition state of the substitution reaction.

The tert-butyl group exerts a significant steric influence on the molecule. This steric hindrance can direct the approach of incoming nucleophiles and influence the regioselectivity of certain reactions. For example, in reactions where the double bond participates, the bulky tert-butyl group can favor the formation of one stereoisomer over another.

The double bond itself is a site for various addition reactions. It can participate in radical or cationic polymerization, leading to the formation of polymers with pendent chloromethyl groups. vulcanchem.com These polymers can serve as precursors for materials like ion-exchange resins. vulcanchem.com

Below is a table summarizing some of the physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 124.99 g/mol |

| Boiling Point | 145–150°C (estimated) |

| Critical Temperature | 580 K (estimated) |

| Critical Pressure | 28 bar (estimated) |

| Acentric Factor | 0.28 |

This data is based on experimental and predicted values. vulcanchem.com

Positioning the Compound within Modern Organic Synthesis Research

In the landscape of modern organic synthesis, this compound is valued as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a reactive alkyl halide and a double bond, allows for a stepwise or tandem functionalization, providing access to a wide array of chemical structures.

Current research interest in this compound stems from its potential as an intermediate in the synthesis of various valuable products. For instance, structural analogs have been utilized as intermediates in the development of fungicides. vulcanchem.com This suggests that this compound could be a precursor for new bioactive molecules through derivatization via cross-coupling or oxidation reactions. vulcanchem.com

Furthermore, its ability to undergo nucleophilic substitution with Grignard reagents makes it a useful tool for creating branched hydrocarbons, which are important components of lubricants. vulcanchem.com The compound's low polarity and moderate volatility make it compatible with non-polar solvents commonly used in these synthetic transformations. vulcanchem.com

The potential for this compound to be used in polymerization also positions it within the field of materials science. The resulting polymers, with their reactive chloromethyl side chains, can be further modified to create functional materials with specific properties. vulcanchem.com As the demand for novel materials and complex organic molecules continues to grow, the utility of specialized building blocks like this compound is likely to increase, solidifying its place in contemporary organic synthesis research.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13Cl |

|---|---|

Molekulargewicht |

132.63 g/mol |

IUPAC-Name |

2-(chloromethyl)-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 |

InChI-Schlüssel |

PPDKUKMAVLLYHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=C)CCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Chloromethyl 3,3 Dimethylbut 1 Ene

Direct Halogenation Strategies

Direct halogenation involves the introduction of a chlorine atom onto a hydrocarbon skeleton. For the synthesis of 2-(chloromethyl)-3,3-dimethylbut-1-ene, the key is to achieve substitution at the allylic position of a suitable alkene precursor, namely 3,3-dimethylbut-1-ene, rather than addition across the double bond. libretexts.orglibretexts.org

Achieving regioselectivity is paramount in the synthesis of the target compound from 3,3-dimethylbut-1-ene. The desired reaction is the substitution of a hydrogen atom on the methyl group adjacent to the double bond (the allylic position). This is favored over the addition of chlorine to the double bond under specific conditions, typically involving low concentrations of the halogen. libretexts.orglibretexts.org

One method for regioselective allylic chlorination of electron-rich alkenes utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.org This system provides a scalable and chemoselective protocol, offering an alternative to other halogenation techniques by minimizing byproducts. organic-chemistry.org The reaction proceeds under mild conditions and has been successfully applied to various complex alkenes. organic-chemistry.org

| Reagent System | Conditions | Outcome |

| Activated DMSO/TMSCl | Premixing at 0°C in dichloromethane (B109758) (DCM) | Addresses challenges in regioselectivity, providing a cleaner route to allylic chlorides. organic-chemistry.org |

| Sulfuryl chloride (SO2Cl2) | Radical conditions | May introduce the chloromethyl group at the allylic position. vulcanchem.com |

| N-chlorosuccinimide (NCS) | Radical conditions | A common reagent used to produce low concentrations of chlorine for allylic substitution. vulcanchem.com |

Photochemical and radical-initiated reactions are common methods for achieving allylic halogenation. libretexts.org These reactions proceed via a free-radical chain mechanism, which is favored for substitution at the allylic position due to the resonance stabilization of the resulting allylic radical. libretexts.orglibretexts.org

The process is typically initiated by heat or, more commonly, ultraviolet (UV) light, which causes the homolytic cleavage of the chlorine-chlorine bond to form chlorine radicals. libretexts.orgbyjus.com These radicals then abstract an allylic hydrogen from the alkene, 3,3-dimethylbut-1-ene, to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Cl2 to yield the product, this compound, and another chlorine radical, which continues the chain reaction. byjus.com

High temperatures are often used in industrial settings to promote allylic chlorination over addition. libretexts.orglibretexts.org Reagents such as sulfuryl chloride (SO2Cl2), often in the presence of a radical initiator like AIBN (azobisisobutyronitrile), can also be used as a source of chlorine radicals for this transformation. vulcanchem.comscribd.com

Reaction Steps in Radical Halogenation:

Initiation: Cl2 is cleaved by UV light or heat into two chlorine radicals (Cl•). byjus.com

Propagation: A chlorine radical abstracts an allylic hydrogen from 3,3-dimethylbut-1-ene. The resulting allylic radical reacts with Cl2 to form the product and a new chlorine radical. byjus.com

Termination: The reaction is terminated by the combination of any two radical species. byjus.com

Functional Group Interconversions Leading to the Compound

An alternative to direct halogenation is the synthesis of the target molecule through the modification of existing functional groups on a precursor molecule.

The formation of this compound can be envisioned through alkylation, although this is a less common approach. This strategy could involve a Lewis acid-catalyzed addition of a chloromethyl ether, such as benzyl (B1604629) chloromethyl ether, to an appropriate alkene. journals.co.za For instance, the reaction of such an agent with an organometallic precursor derived from the 3,3-dimethylbut-1-ene framework could potentially form the desired carbon-carbon bond and introduce the chloromethyl group. The synthesis of chloromethylating agents themselves can be achieved efficiently through the reaction of acetals with acid halides, catalyzed by zinc(II) salts. organic-chemistry.org

A standard and reliable method for synthesizing alkyl halides is the conversion of the corresponding alcohol. In this case, the precursor would be (3,3-dimethylbut-1-en-2-yl)methanol. The hydroxyl group of this allylic alcohol can be replaced by a chlorine atom using a variety of common chlorinating agents.

Thionyl chloride (SOCl2) is a frequently used reagent for this transformation, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Other effective reagents include phosphorus trichloride (B1173362) (PCl3) and phosphorus pentachloride (PCl5). Concentrated hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (the Lucas reagent) can also be used, particularly for converting allylic alcohols.

| Reagent | Typical Conditions |

| Thionyl Chloride (SOCl2) | Often with a base (e.g., pyridine), typically at low temperatures (e.g., 0°C). |

| Phosphorus Trichloride (PCl3) | Usually in an inert solvent. |

| Concentrated HCl / ZnCl2 | Lucas Reagent; conditions vary based on alcohol reactivity. |

The target alkene can also be synthesized via an elimination reaction, specifically the dehydrohalogenation of a suitable polychlorinated precursor. This method involves removing a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. A plausible precursor for this route would be 1,2-dichloro-3,3-dimethylbutane.

A related process, the selective dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane, is used to prepare 1,2-dichloro-3,3-dimethylbut-1-ene in high yield. google.com This reaction is typically carried out by heating the trichloro-precursor in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a catalyst like lithium chloride (LiCl) at temperatures between 100-200°C. vulcanchem.comgoogle.com By carefully selecting the starting polychlorinated butane (B89635) and controlling the reaction conditions, a similar elimination pathway could be tailored to yield this compound.

Novel Catalytic and Stereoselective Syntheses of the Compound and its Analogs

The selective synthesis of allylic chlorides, including complex structures analogous to this compound, presents a significant challenge due to issues of regioselectivity and stereoselectivity. Modern catalytic methods are pivotal in overcoming these hurdles, providing efficient and precise pathways.

Transition Metal-Catalyzed Routes for Olefin Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of carbon-carbon double bonds. rsc.org These methods provide powerful strategies for constructing C-C and C-X bonds, often with high levels of control and efficiency. mdpi.com Such approaches are highly relevant for synthesizing analogs of this compound through the direct functionalization of olefinic C-H bonds or via cross-coupling reactions. rsc.orgnih.gov

Recent progress has focused on the direct oxidative C-H olefination, an advanced version of traditional cross-coupling reactions that avoids the need for prefunctionalized starting materials. nih.gov Catalysts based on metals like palladium, rhodium, iridium, and cobalt have been extensively studied for their ability to activate inert C-H bonds. nih.gov For instance, nickel hydride (NiH) catalyzed functionalization represents an attractive route, where the in situ generation of alkyl metal intermediates from olefins can be followed by various cross-coupling reactions. nih.gov This "chain-walking" and cross-coupling chemistry allows for the functionalization of both proximal and remote positions of an olefin. nih.gov

Another powerful strategy involves the use of directing groups to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity in olefination reactions. nih.gov The fine-tuning of catalysts, ligands, and directing groups is crucial for achieving the desired selectivity. nih.gov While direct synthesis of this compound via these methods is not prominently documented, the principles are broadly applicable to the synthesis of its complex analogs from readily available alkenes.

Below is a summary of representative transition metal-catalyzed olefin functionalization strategies applicable to the synthesis of complex alkenes.

| Catalyst System | Reaction Type | Substrate Class | Product Feature | Ref. |

| Palladium (Pd) | Fujiwara–Moritani Reaction | Arenes, Alkenes | C-H Olefination | nih.gov |

| Nickel Hydride (NiH) | Migratory Hydrofunctionalization | Alkenes | Remote Functionalization | nih.gov |

| Rhodium (Rh) | Carbene/Olefin Copolymerization | Alkenes, Carbenes | Functionalized Polymers | rsc.org |

| Ruthenium (Ru) | Amide-Directed Olefination | N-methoxy amides, Alkenes | ortho-C(sp²)–H Olefination | nih.gov |

| Zirconium (Zr) | SN2' Substitution | Allylic Chlorides | Regio/Stereospecific Allylic Alcohols | nih.gov |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering distinct advantages in terms of cost, toxicity, and operational simplicity. In the context of synthesizing allylic halides, organocatalytic methods have been developed to address challenges of regioselectivity that often plague traditional approaches like treatment with thionyl chloride. acs.org

A notable development is a regioselective protocol for synthesizing substituted allylic chlorides from the corresponding allylic alcohols. acs.org This method can be extended to achieve high enantioselectivity. Research has demonstrated that using the bicyclic guanidine (B92328) base, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), can catalyze a stereospecific nih.govacs.org-proton shift in allylic halides. acs.org This transformation proceeds through a highly organized ion pair intermediate, ensuring efficient transfer of chirality. acs.org The deprotonation step has been identified as rate-determining, based on kinetic isotope effect studies. acs.org

This organocatalytic approach provides a robust method for producing challenging chiral allylic chlorides, which are valuable building blocks in synthetic chemistry. acs.org

The table below details the results of a study on the stereospecific chlorination of an enantiopure allylic alcohol, demonstrating the efficacy of this organocatalytic strategy.

| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) | enantiomeric ratio (er) |

| 1 | SOCl₂ | THF | 0 to 23 | 78 | 91:9 |

| 2 | SOCl₂ | Et₂O | 0 to 23 | 75 | 92:8 |

| 3 | SOCl₂ | CH₂Cl₂ | 0 to 23 | 82 | 93:7 |

| 4 | SOCl₂ | Toluene | 0 to 23 | 80 | 90:10 |

Data adapted from a study on the synthesis of γ-trifluoromethylated allylic chlorides, which are analogs of the target compound. acs.org

Reactivity Profiles and Mechanistic Investigations of 2 Chloromethyl 3,3 Dimethylbut 1 Ene

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in 2-(chloromethyl)-3,3-dimethylbut-1-ene serves as a site for electrophilic attack, leading to a variety of addition products. The mechanisms and outcomes of these reactions are heavily influenced by the stability of the intermediate carbocations and the potential for structural rearrangements.

Mechanisms of Addition Reactions (e.g., HX addition, carbocation rearrangements)

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is a classic example of an electrophilic addition reaction. chemguide.co.uk The reaction is initiated by the attack of the electron-rich π bond of the alkene on the electrophilic hydrogen of the HX molecule. This step results in the formation of a carbocation intermediate and a halide ion. pearson.com

According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. chemguide.co.uk In the case of this compound, this would lead to the formation of a secondary carbocation at the C2 position.

However, a significant feature of carbocation chemistry is the propensity for rearrangements to form more stable carbocations. libretexts.org The initially formed secondary carbocation can undergo a hydride shift or an alkyl group shift to generate a more stable tertiary carbocation. For instance, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl leads to a mixture of unrearranged and rearranged products due to a methyl shift from a secondary to a more stable tertiary carbocation. libretexts.org A similar rearrangement is plausible in the case of this compound, which could lead to a mixture of products.

The stability of carbocations follows the order: tertiary > secondary > primary. pearson.com This is due to the electron-donating inductive effect of alkyl groups and hyperconjugation, which delocalize the positive charge. echemi.comstackexchange.com Therefore, if a rearrangement can lead to a more stable carbocation, it is often a favored pathway. libretexts.org

Stereochemical Outcomes of Electrophilic Processes

The stereochemistry of electrophilic addition reactions is determined by the mechanism of the reaction and the nature of the intermediate species. When an electrophilic addition reaction generates a new stereocenter, the possibility of forming different stereoisomers arises. youtube.com

In reactions that proceed through a planar carbocation intermediate, the subsequent attack by a nucleophile can occur from either face of the plane with equal probability. organic-chemistry.org This typically results in the formation of a racemic mixture of enantiomers if a single new chiral center is created. youtube.com

If the addition reaction leads to the formation of two new stereocenters, a mixture of diastereomers can be produced. The relative amounts of these diastereomers can be influenced by steric factors and solvent interactions. youtube.com For instance, in some cases, the trans product may be favored due to solvent interactions. youtube.com

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in this compound is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The mechanism of these substitution reactions can proceed via SN1 or SN2 pathways, with the outcome being significantly influenced by the steric hindrance imposed by the adjacent neopentyl group. organic-chemistry.org

SN1 and SN2 Pathways and Their Interplay

Nucleophilic substitution reactions can occur through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). youtube.com

The SN1 reaction is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack of the nucleophile. organic-chemistry.orgyoutube.com These reactions are favored by substrates that can form stable carbocations (tertiary > secondary), weak nucleophiles, and polar protic solvents that can stabilize the ionic intermediates. organic-chemistry.orgyoutube.com

The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This mechanism results in an inversion of stereochemistry at the reaction center. youtube.com SN2 reactions are favored by unhindered substrates (methyl > primary > secondary), strong nucleophiles, and polar aprotic solvents. youtube.comyoutube.com

For this compound, the substrate is a primary alkyl halide. Primary alkyl halides typically favor the SN2 pathway because the formation of a primary carbocation is energetically unfavorable. organic-chemistry.orgyoutube.com

Influence of Steric Hindrance from the Neopentyl Group on Substitution

A defining structural feature of this compound is the presence of a neopentyl group (a tertiary butyl group) adjacent to the chloromethyl group. This bulky group exerts significant steric hindrance, which can dramatically affect the rate of nucleophilic substitution reactions. learncbse.in

In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. organic-chemistry.org The large neopentyl group can physically block this approach, making the transition state highly crowded and energetically unfavorable. This steric hindrance significantly slows down the rate of SN2 reactions.

While primary alkyl halides generally favor SN2 reactions, the substantial steric hindrance in this molecule might disfavor this pathway. However, the SN1 pathway is also unlikely due to the instability of the resulting primary carbocation. This interplay can lead to very slow reaction rates for nucleophilic substitution on this substrate.

Reactivity with Specific Nucleophiles (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. Their reactions with alkyl halides can lead to the formation of new carbon-carbon bonds. The reaction of a Grignard reagent with an allylic halide, such as this compound, can be complex. dokumen.pub

The reaction can proceed via a standard SN2 mechanism, where the Grignard reagent attacks the chloromethyl carbon to displace the chloride. However, due to the aforementioned steric hindrance, this pathway may be slow.

An alternative pathway is an SN2' reaction (allylic rearrangement), where the nucleophile attacks the terminal carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group.

Radical Reactions and Polymerization Initiation

The structure of this compound contains two key functionalities that can participate in radical reactions: the carbon-carbon double bond and the allylic carbon-chlorine bond.

The vinyl group allows this molecule to act as a monomer in radical polymerization processes. vulcanchem.com Initiation by a radical species can lead to the formation of a polymer chain with pendent chloromethyl groups. These functionalized polymers can serve as precursors for further modifications, such as in the synthesis of ion-exchange resins. vulcanchem.com

Furthermore, allylic chlorides can participate in radical chain reactions. The C-Cl bond can undergo homolytic cleavage under thermal or photochemical conditions to generate an allylic radical. swarthmore.edu This radical is resonance-stabilized, which makes allylic positions susceptible to radical reactions. jove.comlibretexts.org While allylic C-H bonds are more commonly involved in radical substitution, the C-Cl bond can also be a site of reactivity. masterorganicchemistry.com The compound could potentially be used in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), where the alkyl halide functionality is used to initiate and control the growth of polymer chains.

Rearrangement Pathways Involving the Butene Skeleton

A significant aspect of the reactivity of this compound is its propensity for carbocation rearrangement, particularly under conditions that favor an E1 or SN1 mechanism. The butene skeleton of this molecule is analogous to a neopentyl group, which is classic for undergoing rearrangement to alleviate the instability of a primary carbocation. vedantu.comstackexchange.com

Upon departure of the chloride ion in a polar, ionizing solvent, a primary allylic carbocation is formed. While this carbocation has some resonance stabilization, it can readily rearrange to a more stable carbocation. The most probable rearrangement is a 1,2-methyl shift, where one of the methyl groups from the adjacent quaternary carbon migrates to the carbocation center. This process results in the formation of a significantly more stable tertiary carbocation. youtube.com

Once this rearranged tertiary carbocation is formed, it can be trapped by a nucleophile (SN1 product) or lose a proton from an adjacent carbon to form an alkene (E1 product). The elimination from this rearranged intermediate can lead to the formation of several isomeric dienes, with the most substituted alkene typically being the major product according to Zaitsev's rule. libretexts.org

| Intermediate | Structure | Stability | Potential Elimination Products |

| Initial Carbocation | Primary, Allylic (less stable) | 2-tert-butyl-1,3-butadiene | |

| Rearranged Carbocation | Tertiary (more stable) | 2,3-dimethyl-1,3-pentadiene, 4,4-dimethyl-1,3-pentadiene |

This table illustrates the rearrangement pathway from the initial primary allylic carbocation to a more stable tertiary carbocation and the potential alkene products that can be formed.

Applications of 2 Chloromethyl 3,3 Dimethylbut 1 Ene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Aliphatic and Carbocyclic Structures

The presence of a primary allylic chloride makes 2-(chloromethyl)-3,3-dimethylbut-1-ene an excellent substrate for nucleophilic substitution reactions, enabling the extension and elaboration of aliphatic carbon skeletons. The compound readily undergoes SN2 reactions with a variety of nucleophiles. For instance, its reaction with Grignard reagents (RMgX) allows for the introduction of new alkyl or aryl groups, effectively coupling the neohexenyl framework to other molecular fragments and creating more complex aliphatic structures.

The double bond in the molecule also provides a handle for polymerization reactions. Under radical or cationic conditions, the vinyl group can participate in polymerization, leading to the formation of polymers with pendent chloromethyl groups. These reactive polymers can then serve as scaffolds for further functionalization, such as in the creation of ion-exchange resins.

While direct examples are not extensively documented, the bifunctional nature of this compound suggests its potential as a precursor for carbocyclic structures. A plausible pathway involves a two-step sequence where the allylic chloride is first displaced by a nucleophile containing a tethered alkene. The resulting diene could then undergo an intramolecular ring-closing metathesis (RCM) to form a carbocycle. Furthermore, derivatization into a suitable diene could enable its use in intramolecular Diels-Alder reactions to construct bicyclic systems. Another potential, though less direct, route is suggested by the known ability of highly functionalized chloro-alkenes to undergo intramolecular cyclization to form cyclobutane (B1203170) derivatives under specific catalytic conditions.

Building Block for Heterocyclic Compound Synthesis

The reactivity of this compound makes it a suitable starting material for the synthesis of a variety of heterocyclic systems containing oxygen, nitrogen, or sulfur.

The synthesis of oxygen-containing heterocycles, such as oxetanes or tetrahydrofurans, can be envisioned using this compound as a key building block. One established route to cyclic ethers is the intramolecular Williamson ether synthesis. This strategy would involve a two-step process. First, the allylic chloride would be reacted with a diol (e.g., propane-1,3-diol or butane-1,4-diol) under basic conditions to form a haloalkoxy intermediate. Subsequent intramolecular SN2 reaction, where the tethered alcohol displaces the chloride, would then yield the desired cyclic ether.

Another potential pathway is through an alkoxymercuration-demercuration reaction. By reacting the alkene with an alcohol containing a nucleophilic group in the presence of a mercury(II) salt, a functionalized ether could be formed, which might then be induced to cyclize. A well-known method for forming four-membered oxetane (B1205548) rings is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound. This suggests that this compound could react with aldehydes or ketones under photochemical conditions to yield functionalized oxetanes. magtech.com.cnresearchgate.net

The compound is a valuable precursor for nitrogen-containing heterocycles. The reaction of the allylic chloride with primary amines or ammonia (B1221849) provides N-substituted allyl amine derivatives. These intermediates can then undergo further reactions, such as intramolecular cyclization, to form rings like azetidines or pyrrolidines.

For example, a reaction with a primary amine (R-NH₂) would yield an N-allyl amine. This intermediate could then be subjected to intramolecular aminomercuration or other electrophile-induced cyclization reactions targeting the double bond to form substituted pyrrolidines. The synthesis of aziridines, three-membered nitrogen heterocycles, is also plausible. A potential route involves converting the starting material into an α-chloroimine, which could then cyclize upon reaction with a nucleophile in a process analogous to the De Kimpe aziridine (B145994) synthesis. organic-chemistry.org

This compound is a potential substrate for the synthesis of sulfur-containing heterocycles, most notably thietanes (four-membered rings with one sulfur atom). The classical synthesis of thietanes often involves the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide (Na₂S). researchgate.netgatech.edu

To utilize this compound in this context, it would first need to be converted into a 1,3-difunctionalized propane (B168953) derivative. This could be achieved by the addition of a sulfur nucleophile across the double bond, which also installs a leaving group at the 3-position. A more direct approach could involve the reaction with sodium hydrosulfide (B80085) (NaSH) to first form the corresponding allyl thiol. Subsequent intramolecular cyclization, potentially via a radical-mediated or base-catalyzed addition to the double bond, could then form the thietane (B1214591) ring. Research on the reactions of similar small, chlorinated sulfur heterocycles like 2-chloromethylthiirane has shown that they can undergo rearrangement to form thietane derivatives, highlighting the synthetic accessibility of the thietane core from related structures. researchgate.net

Role in the Elaboration of Functionalized Organic Molecules

One of the most direct applications of this compound is in the elaboration of organic molecules through the introduction of the 3,3-dimethylbut-1-en-2-yl)methyl group. The allylic chloride is highly susceptible to nucleophilic substitution, allowing for the facile attachment of this bulky and unsaturated moiety to a wide range of substrates.

This reactivity is exploited in the synthesis of potential agrochemical and pharmaceutical intermediates. For example, reaction with amines, alcohols, or thiols allows for the formation of new C-N, C-O, and C-S bonds, respectively. Cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed to form new C-C bonds by first converting the alkyl chloride into a suitable organometallic reagent. The resulting functionalized molecules, containing the unique neohexenyl group, can then be carried forward in multi-step syntheses.

Integration into Tandem and Cascade Reaction Sequences

The dual reactivity of the alkene and the allylic chloride functionalities in this compound makes it an ideal candidate for integration into tandem or cascade reaction sequences, where multiple bonds are formed in a single operation. Such sequences are highly valued in organic synthesis for their efficiency and atom economy.

A hypothetical cascade could be initiated by a palladium-catalyzed Heck reaction at the vinyl position. nih.gov The resulting organopalladium intermediate could then be trapped intramolecularly by a nucleophile that was previously attached at the chloromethyl position, leading to the rapid construction of a complex cyclic system.

Alternatively, the compound could participate in cascades involving initial nucleophilic substitution at the chloride, followed by a cyclization event involving the double bond. For instance, reaction with an amine could be followed by an intramolecular cyclization onto the alkene to form a heterocyclic product. A notable example of this type of sequence involves the reaction of an aldehyde with an amine, which forms an imine that then cyclizes onto a tethered alkyl chloride to generate an azomethine ylide; this reactive intermediate can then undergo an intramolecular cycloaddition, forming multiple rings in one pot. nih.gov The structure of this compound is well-suited for being incorporated into substrates designed for such powerful ring-forming cascade reactions.

Compound Index

Contributions to the Synthesis of Specialty Polymers and Materials

The unique structure of this compound, which combines a sterically hindered alkene with a reactive allylic chloride, makes it a candidate for creating polymers with specific functionalities. The presence of the double bond allows for its incorporation into a polymer backbone, while the pendent chloromethyl group offers a site for post-polymerization modification.

Monomer Reactivity in Polymerization

The reactivity of this compound in polymerization is dictated by its two primary functional groups: the carbon-carbon double bond and the chloromethyl group. The double bond is available to participate in polymerization reactions, theoretically allowing for the formation of a polymer chain.

Based on its chemical structure, this compound is anticipated to undergo polymerization through mechanisms that can accommodate allylic monomers. It has been suggested that this compound can participate in both radical and cationic polymerization processes. vulcanchem.com In such reactions, the vinyl group would engage in chain growth, leading to a polymer chain with repeating units that feature a pendent chloromethyl group. These pendent groups are significant as they can act as reactive sites for further chemical transformations, potentially leading to the development of materials like ion-exchange resins. vulcanchem.com

However, detailed scholarly research and specific data on the polymerization kinetics, monomer reactivity ratios, and the specific conditions required to effectively polymerize this compound are not extensively documented in publicly available scientific literature. The steric hindrance caused by the bulky tert-butyl group adjacent to the double bond may influence its reactivity and the feasibility of achieving high molecular weight polymers.

Below is a table summarizing the potential polymerization behavior of this monomer based on general principles of polymer chemistry.

| Polymerization Type | Potential Initiator/Catalyst | Expected Reactive Site | Potential Polymer Feature |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Carbon-Carbon Double Bond | Pendent -(CH2)C(CH3)2CH2Cl groups |

| Cationic Polymerization | Lewis Acids (e.g., BF3, AlCl3) | Carbon-Carbon Double Bond | Pendent -(CH2)C(CH3)2CH2Cl groups |

It is important to note that this table is based on theoretical possibilities due to the functional groups present in the molecule, rather than on documented experimental results. The synthesis of specialty polymers using this compound remains an area with limited published research, indicating that its full potential as a monomer has yet to be extensively explored and reported in the scientific community.

Theoretical and Computational Investigations of 2 Chloromethyl 3,3 Dimethylbut 1 Ene

Electronic Structure and Bonding Analysis

The electronic structure of 2-(chloromethyl)-3,3-dimethylbut-1-ene is governed by the interplay of inductive effects, hyperconjugation, and the inherent properties of the allylic system. The tert-butyl group, being electron-donating, influences the electron density of the C=C double bond. The electron-withdrawing nature of the chlorine atom, on the other hand, polarizes the C-Cl bond and affects the adjacent π-system.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. mdpi.comresearchgate.net DFT calculations can provide optimized geometries, atomic charges, and insights into the molecular orbitals. For instance, the C=C bond is expected to exhibit a bond length characteristic of a double bond, while the C-Cl bond will be polarized, with the chlorine atom bearing a partial negative charge and the carbon atom a partial positive charge. The presence of the bulky tert-butyl group can also induce slight distortions in the bond angles around the sp² hybridized carbons to minimize steric strain.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. researchgate.net In allylic halides, the HOMO is typically associated with the C=C π-bond, while the LUMO is often centered on the σ* anti-bonding orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity towards nucleophiles and electrophiles. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-C(t-Bu) Bond Length | ~1.54 Å |

| C=C-C Angle | >120° (due to steric hindrance) |

| HOMO Energy | Relatively high (π character) |

| LUMO Energy | Relatively low (σ* C-Cl character) |

| HOMO-LUMO Gap | Moderate |

| Mulliken Charge on Cl | Negative |

| Mulliken Charge on C (of C-Cl) | Positive |

Conformational Analysis and Steric Effects of the 3,3-Dimethyl Group

The conformational preferences of this compound are significantly influenced by the steric bulk of the 3,3-dimethyl (tert-butyl) group. This leads to a phenomenon known as allylic strain, which arises from the steric interaction between a substituent on one end of a double bond and an allylic substituent. wikipedia.org In this molecule, the large tert-butyl group restricts the rotation around the C2-C3 single bond, favoring conformations that minimize the steric repulsion between the tert-butyl group and the chloromethyl group.

Computational conformational searches can identify the most stable rotamers and quantify the energy barriers between them. It is expected that the most stable conformation will have the C-Cl bond oriented away from the bulky tert-butyl group. The steric hindrance imposed by the tert-butyl group can also affect the planarity of the C=C-CH₂Cl moiety, potentially leading to a slight twisting to alleviate strain. This steric shielding is also a critical factor in determining the accessibility of the reactive centers to incoming reagents.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the potential reaction pathways of this compound, such as nucleophilic substitution (Sₙ2 and Sₙ2') and elimination (E2) reactions. Given its nature as a primary allylic halide, it is expected to be reactive in Sₙ2 reactions. libretexts.orgyoutube.com The transition state of an Sₙ2 reaction on an allylic halide is stabilized by the delocalization of electron density into the adjacent π-system, which generally leads to enhanced reactivity compared to saturated primary alkyl halides. youtube.com

However, the significant steric hindrance from the adjacent tert-butyl group could potentially slow down the Sₙ2 reaction at the α-carbon. byjus.com This steric congestion might make the alternative Sₙ2' pathway, where the nucleophile attacks the γ-carbon of the double bond, a more competitive process.

Theoretical studies on related, less hindered allylic chlorides, such as 1-chloro-3-methylbut-2-ene, have explored different mechanisms for elimination reactions. researchgate.net These studies have identified both the conventional four-membered cyclic transition state and an unconventional six-membered cyclic transition state. researchgate.net For this compound, computational modeling could elucidate the preferred transition state geometries and activation energies for both substitution and elimination pathways, providing a deeper understanding of its reactivity.

Prediction of Reactivity and Selectivity using Quantum Chemical Methods

Quantum chemical methods provide a framework for predicting the reactivity and selectivity of this compound. mdpi.comresearchgate.net By calculating various reactivity descriptors, insights into the molecule's behavior in chemical reactions can be gained.

The distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the localization of the LUMO on the σ* orbital of the C-Cl bond suggests that this is the primary site for nucleophilic attack in an Sₙ2 reaction. The molecular electrostatic potential (MEP) map can also visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactive sites. researchgate.net

The steric bulk of the tert-butyl group is expected to play a dominant role in controlling the regioselectivity of reactions. While the electronic properties might favor a direct Sₙ2 attack, the steric hindrance could make the Sₙ2' pathway more favorable. Quantum chemical calculations of the activation barriers for these competing pathways would be necessary to make a definitive prediction. The calculated atomic charges can also help in assessing the acidity of the allylic protons, which is relevant for predicting the feasibility of E2 elimination reactions.

| Descriptor | Predicted Trend | Implication for Reactivity |

|---|---|---|

| HOMO Energy | High | Susceptible to electrophilic attack at the C=C bond. |

| LUMO Energy | Low | Susceptible to nucleophilic attack at the C-Cl bond. |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability. |

| Mulliken Charge on α-Carbon | Positive | Favors nucleophilic attack (Sₙ2). |

| Mulliken Charge on γ-Carbon | Slightly negative/neutral | Potential site for Sₙ2' attack. |

| Steric Accessibility of α-Carbon | Low | Hinders direct Sₙ2 attack. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Chloromethyl 3,3 Dimethylbut 1 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms. For 2-(Chloromethyl)-3,3-dimethylbut-1-ene, both ¹H and ¹³C NMR are critical for regiochemical verification, confirming the precise arrangement of the chloromethyl group and the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The expected chemical shifts (δ) for this compound are predicted based on the analysis of similar structural motifs, such as allylic chlorides and terminal alkenes. chemicalbook.com The vinylic protons (=CH₂) are expected to appear as distinct signals in the downfield region (typically 4.8-5.2 ppm), showing characteristic geminal coupling. The allylic protons of the chloromethyl group (-CH₂Cl) would resonate further downfield than typical alkyl protons due to the deshielding effect of the adjacent chlorine atom and the double bond, likely in the range of 4.0-4.2 ppm. The nine equivalent protons of the sterically bulky tert-butyl group [-C(CH₃)₃] would appear as a sharp singlet in the upfield region (around 1.0-1.2 ppm), a characteristic signal for this group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals are expected. The sp² hybridized carbons of the double bond would appear significantly downfield (C=CH₂ at ~145 ppm and =CH₂ at ~112 ppm). The carbon of the chloromethyl group (-CH₂Cl) would be found around 45-50 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group would appear in the upfield alkane region (~35 ppm and ~29 ppm, respectively). docbrown.info

Regiochemical and Stereochemical Assignments: NMR is crucial for differentiating this compound from its constitutional isomer, 1-chloro-3,3-dimethylbut-2-ene. The latter would present a completely different set of signals in both ¹H and ¹³C NMR spectra, lacking the characteristic terminal vinyl group (=CH₂) signals. While the target molecule itself is achiral, NMR techniques like the Nuclear Overhauser Effect (NOE) are indispensable for assigning stereochemistry (E/Z isomerism) in more substituted derivatives. researchgate.net For reactions involving allylic systems, NMR is the primary tool for determining the regioselectivity of the outcome (e.g., Sₙ2 vs. Sₙ2' substitution). nih.govnih.gov

| Assignment | 1H NMR Predicted Chemical Shift (δ, ppm) | 13C NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C(CH3)3 | ~1.1 (singlet, 9H) | ~29 (methyls), ~35 (quaternary) |

| -CH2Cl | ~4.1 (singlet, 2H) | ~48 |

| =CH2 | ~5.0 and ~5.2 (multiplets, 2H) | ~112 |

| -C= | - | ~145 |

Mass Spectrometry Techniques for Molecular Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₆H₁₁Cl, molecular weight ≈ 118.6 g/mol ), the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion (M⁺) will appear as two peaks at m/z 118 and m/z 120, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule and its fragments.

Molecular Fragmentation Analysis: The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): This leads to a fragment ion at [M-15]⁺ (m/z 103/105).

Loss of the tert-butyl radical (•C(CH₃)₃): This is often a major fragmentation pathway for molecules containing this bulky group, resulting in a prominent peak corresponding to the [C₂H₄Cl]⁺ fragment at [M-57]⁺ (m/z 61/63). The stability of the tert-butyl radical favors this cleavage.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond results in an [M-35]⁺ or [M-37]⁺ peak, leading to the C₆H₁₁⁺ cation at m/z 83.

Allylic Cleavage: The bond between the tert-butyl group and the double bond is an allylic position. Cleavage at this position is favorable as it leads to a resonance-stabilized allylic cation. youtube.com This would result in the loss of an ethyl group after rearrangement or cleavage leading to a prominent peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 118/120 | [C6H11Cl]+• | Molecular Ion (M+•) |

| 103/105 | [C5H8Cl]+ | [M - CH3]+ |

| 83 | [C6H11]+ | [M - Cl]+ |

| 57 | [C(CH3)3]+ | Formation of tert-butyl cation |

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of volatile compounds like this compound. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. labmanager.com Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This allows for the detection and identification of impurities, such as isomers, starting materials, or byproducts, even at very low concentrations, ensuring the sample's integrity. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as specific bonds and groups of bonds vibrate at characteristic frequencies. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. A bond must exhibit a change in dipole moment during vibration to be IR-active. For this compound, the key IR absorptions would confirm the presence of its defining functional groups:

=C-H Stretch: A moderate to weak band appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) is characteristic of C-H bonds on an sp²-hybridized carbon (vinylic C-H). gecousb.com.ve

C-H Stretch (alkane): Strong absorptions appearing just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) are due to the C-H stretching vibrations within the tert-butyl group. lumenlearning.com

C=C Stretch: A variable intensity band in the 1620-1680 cm⁻¹ region confirms the presence of the carbon-carbon double bond. gecousb.com.ve For a terminal alkene, this peak is typically found around 1640 cm⁻¹. docbrown.info

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the C-Cl stretching vibration. libretexts.orggecousb.com.ve

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibration must cause a change in the polarizability of the molecule to be Raman-active. Symmetrical, non-polar bonds often produce strong Raman signals where IR signals are weak or absent. mt.com For this molecule, the C=C double bond stretch would be expected to give a strong Raman signal. The C-Cl stretch and the various C-H stretches would also be observable, providing complementary data to the IR spectrum for a comprehensive vibrational analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | =C-H (vinylic) | 3010 - 3100 | Medium | Medium |

| C-H Stretch | -C-H (alkane) | 2850 - 2970 | Strong | Strong |

| C=C Stretch | Alkene | 1620 - 1680 | Variable-Medium | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Strong | Strong |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthesis of the Compound

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve safety. For the synthesis of 2-(Chloromethyl)-3,3-dimethylbut-1-ene and related allylic chlorides, research is moving beyond traditional methods that may involve harsh conditions or hazardous reagents.

Future synthetic strategies are expected to incorporate several green chemistry approaches:

Alternative Energy Sources: Microwave-assisted synthesis is a promising energy-efficient method that can significantly reduce reaction times from hours to minutes. mdpi.com This technique relies on the ability of a reaction medium, particularly polar solvents, to absorb microwave energy and convert it into heat. mdpi.com

Benign Solvents: The choice of solvent is critical. Green approaches favor the use of water, supercritical fluids like CO2, or biodegradable solvents over conventional volatile organic compounds (VOCs). The use of carbon dioxide as a renewable C1 source is gaining traction for creating organic carbonates, highlighting a shift towards utilizing sustainable feedstocks in chemical synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves minimizing the generation of byproducts. For instance, processes for producing allyl chloride, a related compound, are being optimized to reduce the formation of unwanted side products like diallyl ether. google.com

Catalysis: The development of highly efficient and recyclable catalysts can reduce energy consumption and waste. For example, enzymatic processes, such as those using ketoreductases (KREDs), demonstrate high selectivity and efficiency while operating under mild conditions, offering a greener alternative to traditional chemical reductions. mdpi.com

Exploration of Novel Catalytic Transformations Involving the Chloromethyl and Alkene Moieties

The dual functionality of this compound, comprising a reactive allylic chloride and a nucleophilic alkene, makes it a prime candidate for novel catalytic transformations.

At the Alkene Moiety: The carbon-carbon double bond is susceptible to a variety of addition reactions. Modern catalytic methods are being explored to achieve higher selectivity and introduce a wider range of functional groups.

Catalytic Dichlorination: While the addition of elemental halogens is a classic transformation, new catalytic systems are being developed to control the stereochemistry. For example, selenium-catalyzed syn-dichlorination of alkenes allows for diastereospecificity that is contrary to the typical anti-addition mechanism. nih.gov

Difunctionalization Reactions: Emerging strategies focus on the simultaneous introduction of two different functional groups across the double bond. Visible-light-mediated radical carbonylation, for instance, allows for the incorporation of a carbonyl group and a trichloromethyl group in a single step under mild conditions. rsc.org

Catalytic Hydrogenation: This fundamental reaction converts the alkene to an alkane. libretexts.org Research continues on developing more efficient and cost-effective heterogeneous catalysts (e.g., Palladium, Platinum) that operate under milder conditions and offer better selectivity in complex molecules. libretexts.orgvanderbilt.edu

At the Chloromethyl Moiety: The allylic chloride group is an excellent electrophile for substitution reactions.

Asymmetric Allylic Alkylation (AAA): This is a powerful method for forming carbon-carbon bonds. Research is focused on developing new catalyst systems, such as those based on planar-chiral cyclopentadienyl ruthenium complexes, that can perform these reactions with high regio-, diastereo-, and enantioselectivity under mild conditions. rsc.org

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.

The synthesis and subsequent transformations of this compound are well-suited for integration into flow systems.

Continuous Synthesis: The production of related compounds like allyl chloride has been successfully adapted to continuous processes where reactants are continuously fed into the reactor and the product is continuously removed. google.com This approach improves efficiency and allows for better control over reaction parameters, which can suppress the formation of byproducts. google.com

Multi-step Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate intermediates. vapourtec.com This can involve performing a reaction, followed by an inline extraction or solvent switch, and then a subsequent transformation. vapourtec.com

Enhanced Safety: Reactions involving highly reactive intermediates or exothermic processes can be managed more safely in flow reactors due to the small reaction volumes and superior heat dissipation.

Application in Catalysis: Both homogeneous and heterogeneous catalytic reactions can be adapted to flow systems. For example, copper-catalyzed asymmetric allylic alkylation has been successfully performed under continuous flow conditions, achieving excellent enantioselectivity with short residence times. rsc.org

Development of Asymmetric Transformations Utilizing the Compound

Creating chiral molecules with high enantiomeric purity is a major goal in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Since this compound is a prochiral molecule, it serves as an excellent starting point for asymmetric synthesis.

Future research will likely focus on expanding the scope and efficiency of asymmetric transformations.

Catalytic Asymmetric Allylic Esterification: This reaction can convert prochiral allylic alcohols (which can be derived from the target compound) into chiral allylic esters. Using chiral palladium(II) catalysts, high yields and excellent enantiomeric purities (up to 99% ee) have been achieved. organic-chemistry.org This method allows for the synthesis of either enantiomer of the product by using the corresponding enantiomer of the catalyst. organic-chemistry.org

Enantioselective Allylic Alkylation: As mentioned, chiral catalysts can direct the addition of nucleophiles to the allylic system with high stereocontrol. The development of new ligands and metal complexes is a key area of research to broaden the scope of nucleophiles and substrates that can be used effectively. rsc.org

Asymmetric Dihydroxylation and Epoxidation: These are powerful methods for installing stereocenters at the double bond. The development of new chiral catalysts and reagents continues to improve the enantioselectivity and substrate scope of these important transformations.

Q & A

Q. What strategies improve the yield of this compound in multi-step pharmaceutical intermediate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.